molecular formula C12H22O4 B14666254 Ethyl methyl nonanedioate CAS No. 51503-33-4

Ethyl methyl nonanedioate

Cat. No.: B14666254
CAS No.: 51503-33-4
M. Wt: 230.30 g/mol
InChI Key: DGFRQFIRGINBHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl methyl nonanedioate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl methyl nonanedioate can be synthesized through the esterification of nonanedioic acid with ethanol and methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where nonanedioic acid is reacted with ethanol and methanol in the presence of a catalyst. The reaction mixture is then distilled to separate the desired ester from other by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl methyl nonanedioate, like other esters, can undergo several types of chemical reactions:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into nonanedioic acid, ethanol, and methanol.

    Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to its corresponding alcohols.

    Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

  • **

Properties

CAS No.

51503-33-4

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

9-O-ethyl 1-O-methyl nonanedioate

InChI

InChI=1S/C12H22O4/c1-3-16-12(14)10-8-6-4-5-7-9-11(13)15-2/h3-10H2,1-2H3

InChI Key

DGFRQFIRGINBHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.